Cas no 64298-90-4 (3-amino-3-methyl-2-Piperidinone)

3-Amino-3-methyl-2-piperidinone is a heterocyclic organic compound featuring both amino and carbonyl functional groups within a six-membered ring structure. This intermediate is valued for its versatility in synthetic organic chemistry, particularly in the preparation of pharmaceuticals and bioactive molecules. The presence of the amino and carbonyl groups allows for selective reactivity, enabling modifications such as alkylation, acylation, or cyclization. Its rigid piperidinone scaffold contributes to stereochemical control in synthesis, making it useful for constructing complex molecular architectures. The compound’s stability under standard conditions and compatibility with common reagents further enhance its utility in multistep synthetic routes.
3-amino-3-methyl-2-Piperidinone structure
64298-90-4 structure
商品名:3-amino-3-methyl-2-Piperidinone
CAS番号:64298-90-4
MF:C6H12N2O
メガワット:128.17228
CID:424255
PubChem ID:10975503

3-amino-3-methyl-2-Piperidinone 化学的及び物理的性質

名前と識別子

    • 3-amino-3-methyl-2-Piperidinone
    • 3-amino-3-methylpiperidin-2-one
    • AT39099
    • EN300-1600872
    • SCHEMBL4701726
    • 2-Piperidinone, 3-amino-3-methyl-
    • 3-amino-3-methyl-2-piperidone
    • DTXSID90450333
    • FT-0720672
    • 64298-90-4
    • AKOS006339936
    • インチ: InChI=1S/C6H12N2O/c1-6(7)3-2-4-8-5(6)9/h2-4,7H2,1H3,(H,8,9)
    • InChIKey: ZGVJSCUBUTWDFS-UHFFFAOYSA-N
    • ほほえんだ: CC1(CCCNC1=O)N

計算された属性

  • せいみつぶんしりょう: 128.09506
  • どういたいしつりょう: 128.094963011g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 9
  • 回転可能化学結合数: 0
  • 複雑さ: 135
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.7
  • トポロジー分子極性表面積: 55.1Ų

じっけんとくせい

  • PSA: 55.12

3-amino-3-methyl-2-Piperidinone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Aaron
AR00EOMF-500mg
3-AMINO-3-METHYL-2-PIPERIDINONE
64298-90-4 95%
500mg
$1618.00 2025-02-17
1PlusChem
1P00EOE3-50mg
3-AMINO-3-METHYL-2-PIPERIDINONE
64298-90-4 95%
50mg
$487.00 2024-04-22
1PlusChem
1P00EOE3-250mg
3-AMINO-3-METHYL-2-PIPERIDINONE
64298-90-4 95%
250mg
$971.00 2024-04-22
Aaron
AR00EOMF-1g
3-AMINO-3-METHYL-2-PIPERIDINONE
64298-90-4 95%
1g
$2067.00 2025-02-17
1PlusChem
1P00EOE3-100mg
3-AMINO-3-METHYL-2-PIPERIDINONE
64298-90-4 95%
100mg
$699.00 2024-04-22
1PlusChem
1P00EOE3-5g
3-AMINO-3-METHYL-2-PIPERIDINONE
64298-90-4 95%
5g
$5388.00 2024-04-22
1PlusChem
1P00EOE3-10g
3-AMINO-3-METHYL-2-PIPERIDINONE
64298-90-4 95%
10g
$7960.00 2024-04-22
Aaron
AR00EOMF-2.5g
3-AMINO-3-METHYL-2-PIPERIDINONE
64298-90-4 95%
2.5g
$4029.00 2025-02-17
1PlusChem
1P00EOE3-1g
3-AMINO-3-METHYL-2-PIPERIDINONE
64298-90-4 95%
1g
$1898.00 2024-04-22
Aaron
AR00EOMF-5g
3-AMINO-3-METHYL-2-PIPERIDINONE
64298-90-4 95%
5g
$5950.00 2023-12-15

3-amino-3-methyl-2-Piperidinone 関連文献

3-amino-3-methyl-2-Piperidinoneに関する追加情報

Introduction to 3-amino-3-methyl-2-Piperidinone (CAS No: 64298-90-4)

3-amino-3-methyl-2-Piperidinone, identified by its Chemical Abstracts Service (CAS) number 64298-90-4, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic compound belongs to the piperidine class, characterized by a six-membered ring containing one nitrogen atom. The presence of both amino and ketone functional groups makes it a versatile intermediate in synthetic chemistry, particularly in the development of bioactive molecules.

The molecular structure of 3-amino-3-methyl-2-Piperidinone consists of a piperidine ring substituted with an amino group at the 3-position and a methyl group at the 3-position, along with a carbonyl group at the 2-position. This unique arrangement imparts distinct chemical properties that make it valuable in various synthetic pathways. The compound’s ability to undergo nucleophilic addition and condensation reactions allows for its incorporation into more complex molecular frameworks, facilitating the synthesis of pharmacologically relevant derivatives.

In recent years, 3-amino-3-methyl-2-Piperidinone has garnered attention in the field of medicinal chemistry due to its potential applications in drug discovery. Its structural motif is closely related to several known bioactive agents, suggesting that derivatives of this compound may exhibit therapeutic properties. For instance, modifications at the amino and carbonyl positions can lead to compounds with antimicrobial, anti-inflammatory, or even anticancer activities. The flexibility of the piperidine core allows for further functionalization, making it a promising scaffold for designing novel therapeutic entities.

One of the most compelling aspects of 3-amino-3-methyl-2-Piperidinone is its role as a precursor in the synthesis of more complex molecules. Researchers have leveraged its reactivity to develop novel intermediates that serve as building blocks for drugs targeting various diseases. The compound’s stability under a range of reaction conditions further enhances its utility in synthetic protocols. This has led to its incorporation into multi-step synthetic routes aimed at producing high-value pharmaceuticals.

Recent advancements in computational chemistry have also highlighted the importance of 3-amino-3-methyl-2-Piperidinone in drug design. Molecular modeling studies suggest that derivatives of this compound can interact with biological targets in meaningful ways, potentially leading to the development of new treatments for unmet medical needs. These studies often focus on optimizing the compound’s pharmacokinetic properties, such as solubility and metabolic stability, to enhance its efficacy as a drug candidate.

The pharmaceutical industry has shown particular interest in 3-amino-3-methyl-2-Piperidinone due to its potential as an intermediate in the synthesis of protease inhibitors. Proteases play crucial roles in numerous biological processes, and inhibiting their activity can lead to therapeutic benefits. By modifying the structure of 3-amino-3-methyl-2-Piperidinone, chemists can generate derivatives with enhanced specificity and potency against target proteases. This has opened up new avenues for treating conditions such as cancer, infectious diseases, and inflammatory disorders.

In addition to its pharmaceutical applications, 3-amino-3-methyl-2-Piperidinone has found utility in materials science. Its ability to form coordination complexes with metal ions makes it valuable in catalysis and as a ligand in metal-based drugs. These complexes can exhibit unique properties that are exploited in industrial processes and medical treatments alike. The versatility of this compound underscores its importance across multiple scientific disciplines.

The synthesis of 3-amino-3-methyl-2-Piperidinone itself is another area of active research. Chemists have developed several efficient methods for preparing this compound, often involving multi-step organic transformations starting from readily available precursors. Advances in green chemistry principles have also led to more sustainable synthetic routes that minimize waste and energy consumption. These efforts align with broader trends in chemical manufacturing aimed at improving environmental sustainability.

As our understanding of biological systems continues to grow, the demand for specialized compounds like 3-amino-3-methyl-2-Piperidinone is likely to increase. New therapeutic targets are being identified at an unprecedented rate, necessitating innovative molecular architectures to address them effectively. The piperidine scaffold provides a rich foundation for designing molecules with tailored properties, making it an indispensable tool in modern drug discovery.

In conclusion,3-amino-3-methyl-2-Piperidinone (CAS No: 64298-90-4) represents a fascinating compound with diverse applications across chemistry and medicine. Its unique structural features and reactivity make it a valuable intermediate for synthesizing bioactive molecules, while its potential as a precursor for advanced materials further highlights its importance. As research continues to uncover new uses for this compound, 3-amino-3-methyl-2-Piperidinone is poised to play an increasingly significant role in addressing global challenges in health and technology.

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